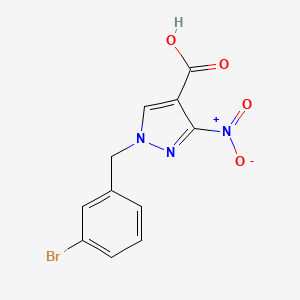

![molecular formula C18H13F3N2O2 B2794817 N-(4-{[2-oxo-6-(trifluoromethyl)-1,2-dihydro-3H-indol-3-yliden]methyl}phenyl)acetamide CAS No. 860651-11-2](/img/structure/B2794817.png)

N-(4-{[2-oxo-6-(trifluoromethyl)-1,2-dihydro-3H-indol-3-yliden]methyl}phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-{[2-oxo-6-(trifluoromethyl)-1,2-dihydro-3H-indol-3-yliden]methyl}phenyl)acetamide” is a complex organic compound. It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoromethyl ketones (TFMKs), which are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . The condensation of 3-trifluoromethylaniline and 4-nitrobenzaldehyde to form a dimer interface has been reported .Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. It contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . It also contains a trifluoromethyl group, which consists of a carbon atom bonded to three fluorine atoms and one other carbon atom .Chemical Reactions Analysis

Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . They are involved in various chemical reactions, including those that lead to the formation of complex structures like “this compound”.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its complex structure, which includes multiple functional groups and rings. Trifluoromethyl groups are known to modulate properties such as lipophilicity, electronegativity, basicity, and bioavailability .Scientific Research Applications

Photoreactions and Drug Stability

Compounds with trifluoromethyl groups and acetamide functionalities have been studied for their photoreactivity and stability under various conditions. For example, the photoreactions of flutamide, a compound with both a nitro group and a trifluoromethyl group, have been explored to understand its stability under sunlight exposure, which is crucial for its application as an anti-cancer drug. The study found that flutamide undergoes different photoreactions in acetonitrile and 2-propanol, affecting its stability and efficacy (Watanabe et al., 2015).

Synthetic Methodologies and New Reagents

The development of new synthetic methodologies and reagents is a significant area of research for compounds with acetamide and trifluoromethyl components. Research into N-halogeno compounds, including the synthesis of perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], illustrates efforts to create new fluorinating agents that can introduce fluorine atoms into organic molecules under mild conditions. Such advancements are crucial for pharmaceutical synthesis and the development of materials with unique properties (Banks et al., 1996).

Agricultural Applications

Research into acetamides with specific functional groups extends into agriculture, where compounds like mefluidide (N-(2,4-dimethyl-5-[([trifluoromethyl] sulfonyl)amino]phenyl)acetamide) have been investigated for their potential to protect crops from chilling injury. Such studies highlight the role of chemically sophisticated acetamides in enhancing agricultural productivity and resilience against environmental stress (Tseng & Li, 1984).

Pharmacological Investigations

Compounds structurally related to the specified acetamide are also subjects of pharmacological investigations, such as evaluating their antiplasmodial properties or potential as anti-inflammatory drugs. For instance, novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides have been prepared and assessed for their in vitro antiplasmodial properties, showcasing the ongoing search for new therapeutic agents against diseases like malaria (Mphahlele et al., 2017).

Future Directions

The future directions for this compound could involve further exploration of its potential applications in pharmaceuticals and other areas. The introduction of fluorine atoms has resulted in positive modulation of various properties, which could be beneficial in the development of potential and established drugs .

properties

IUPAC Name |

N-[4-[(Z)-[2-oxo-6-(trifluoromethyl)-1H-indol-3-ylidene]methyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2O2/c1-10(24)22-13-5-2-11(3-6-13)8-15-14-7-4-12(18(19,20)21)9-16(14)23-17(15)25/h2-9H,1H3,(H,22,24)(H,23,25)/b15-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOPPFZBKYAFKJ-NVNXTCNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C=C2C3=C(C=C(C=C3)C(F)(F)F)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)/C=C\2/C3=C(C=C(C=C3)C(F)(F)F)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2794744.png)

![Methyl (E)-4-oxo-4-[3-(2,2,2-trifluoroethylcarbamoyl)piperidin-1-yl]but-2-enoate](/img/structure/B2794745.png)

![1-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)propan-2-ol](/img/structure/B2794749.png)

![N-(4-fluorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2794750.png)

![N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2794756.png)